molecular formula C10H8N2O3 B12904206 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one CAS No. 61378-87-8

2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12904206
CAS No.: 61378-87-8
M. Wt: 204.18 g/mol
InChI Key: FTXJEOUJTSZCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one is a fused heterocyclic compound featuring a pyrimidin-4(3H)-one core fused with a dihydrofuran ring and substituted at the 2-position with a furan-2-yl group. Its synthesis is achieved via iminophosphorane-mediated reactions, as described by Hu et al., which allow efficient construction of the furopyrimidinone scaffold under mild conditions . This compound is of interest due to its structural similarity to bioactive pyrimidinone derivatives, though its specific biological activities remain underexplored in the provided evidence.

Properties

CAS No.

61378-87-8

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-(furan-2-yl)-5,6-dihydro-3H-furo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C10H8N2O3/c13-9-6-3-5-15-10(6)12-8(11-9)7-2-1-4-14-7/h1-2,4H,3,5H2,(H,11,12,13)

InChI Key

FTXJEOUJTSZCNY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C(=O)NC(=N2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Preparation of Key Intermediate Iminophosphorane

  • Starting materials: Ethyl 2-chloro-3-oxobutanoate and ethyl 2-cyanoacetate are combined under basic conditions to form a precursor compound.
  • Iminophosphorane formation: This precursor is reacted with triphenylphosphine, hexachloroethane, and triethylamine in anhydrous dichloromethane to yield diethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]-furan-3,4-dicarboxylate (iminophosphorane intermediate).

Reaction with Aromatic Isocyanates

  • The iminophosphorane intermediate is treated with aromatic isocyanates at room temperature under nitrogen atmosphere.
  • The reaction proceeds over 24–30 hours at 0–5 °C.
  • After solvent removal and precipitation of triphenylphosphine oxide, the intermediate carbodiimide derivatives are obtained.

Cyclization with Hydrazine Hydrate

  • The carbodiimide intermediates are reacted with hydrazine hydrate in ethanol at room temperature for 5–6 hours.
  • This step yields ethyl 3-amino-6-methyl-4-oxo-2-(arylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylates in 85–88% yields.
  • The products are purified by recrystallization from methylene chloride/petroleum ether.

Further Functionalization via Aza-Wittig Reaction

  • The above compounds can be converted into iminophosphorane intermediates again by reaction with triphenylphosphine, hexachloroethane, and triethylamine.
  • Without isolation, these intermediates are reacted with phenylisocyanate or alkyl isocyanates at room temperature.
  • This leads to polysubstituted tricyclic furo[2,3-d]pyrimidinone derivatives.

Representative Reaction Scheme and Conditions

Step Reagents & Conditions Product Yield (%) Notes
1 Ethyl 2-chloro-3-oxobutanoate + ethyl 2-cyanoacetate, base Precursor compound - Basic conditions
2 Precursor + triphenylphosphine + hexachloroethane + triethylamine, CH2Cl2, rt Iminophosphorane intermediate - Anhydrous conditions
3 Iminophosphorane + aromatic isocyanate, 0–5 °C, 24–30 h Carbodiimide intermediate - N2 atmosphere
4 Carbodiimide + hydrazine hydrate, EtOH, rt, 5–6 h Ethyl 3-amino-6-methyl-4-oxo-2-(arylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate 85–88 Recrystallization purification
5 Compound from step 4 + triphenylphosphine + hexachloroethane + triethylamine, dry acetonitrile, rt, 6–8 h Iminophosphorane intermediate - Followed by isocyanate addition
6 Iminophosphorane + phenyl/alkyl isocyanate, rt, 2–3 h Polysubstituted furo[2,3-d]pyrimidinone derivatives - Recrystallization purification

Research Findings and Analytical Data

  • Spectroscopic characterization: The final compounds show characteristic N-H and C=O absorption bands in IR spectra at approximately 3240 cm⁻¹ and 1698 cm⁻¹, respectively.
  • Mass spectrometry: Molecular ion peaks consistent with expected molecular weights (e.g., m/z 413 for certain derivatives) confirm the molecular structure.
  • NMR data: Proton and carbon NMR spectra confirm the substitution pattern and ring fusion.
  • Yields: The synthetic route generally affords good to excellent yields (85–88%) for the key intermediates and final products.
  • Reaction conditions: Mild temperatures (0–25 °C) and common organic solvents (dichloromethane, ethanol, acetonitrile) are used, facilitating scalability and reproducibility.

Alternative Synthetic Routes and Modifications

  • Some studies report the preparation of related furo[2,3-d]pyrimidinone derivatives via hydrazide intermediates and coupling with coumarin derivatives, expanding the scope of functionalization.
  • Ester derivatives can be converted to carbohydrazides by reaction with hydrazine hydrate in the presence of sodium ethoxide.
  • Coumarin-3-carbonyl chloride intermediates can be synthesized and coupled with furopyrimidone hydrazides to form hybrid molecules with potential biological activity.

Summary Table of Preparation Methods

Method Aspect Description Reference
Key intermediate formation Iminophosphorane via triphenylphosphine/hexachloroethane/triethylamine
Reaction with isocyanates Aromatic or alkyl isocyanates at 0–5 °C to form carbodiimides
Cyclization step Hydrazine hydrate in ethanol at room temperature
Further functionalization Aza-Wittig reaction with isocyanates to form polysubstituted derivatives
Alternative hydrazide route Ester to hydrazide conversion, coupling with coumarin derivatives
Analytical confirmation IR, NMR, MS data consistent with structure

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield dihydrofuran derivatives.

Scientific Research Applications

2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a fused ring system with furan and pyrimidine structures. It has a molecular formula of C10H8N2O3C_{10}H_8N_2O_3 and a molecular weight of 204.18 g/mol. This compound has gained interest for its potential biological activities and uses in medicinal chemistry.

Scientific Research Applications
2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine is investigated for its potential antibacterial and antifungal properties. Current research explores its anticancer potential because of its capacity to inhibit enzymes involved in DNA replication and repair pathways, which are essential in cancer cell proliferation.

Synthesis
The synthesis of 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine typically involves cyclization reactions of precursors. A common synthetic route includes reacting 2-furoyl isothiocyanate with 3-aminocrotononitrile under controlled conditions to form the desired pyrimidine-furan structure. Optimizing reaction conditions is crucial for achieving high yields and purity.

Use as a Building Block
This compound is a building block in organic synthesis, especially in developing complex heterocyclic compounds. It is explored in medicinal chemistry for its antibacterial, antifungal, and anticancer properties, and in agricultural chemistry as a plant growth regulator due to its structural characteristics . Studies on its interaction mechanisms reveal that it may interact with specific molecular targets within biological systems, including binding to enzymes or receptors that modulate their activity, influencing various biological pathways. The precise nature of these interactions is an active research area aimed at clarifying the compound's therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function.

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-ones (Sulfur Analogs)

Thieno[2,3-d]pyrimidin-4(3H)-ones replace the furan oxygen with sulfur, altering electronic properties and bioactivity. Key examples include:

  • 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Exhibits potent anticancer activity against NCI 60 cell lines, particularly melanoma MDA-MB-435 (GP = −31.02%) .
  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: A simpler analog with antifungal properties synthesized via aza-Wittig reactions .

Key Differences :

  • Thieno analogs generally show higher anticancer and antifungal activity, attributed to sulfur’s electronegativity and enhanced binding to biological targets.
  • The target furopyrimidinone lacks direct bioactivity data but may offer improved metabolic stability due to reduced aromaticity in the dihydrofuran ring.

Pyrido[3,4-d]pyrimidin-4(3H)-ones (Nitrogen-Containing Analogs)

Pyrido derivatives replace the fused oxygen/sulfur ring with a pyridine moiety:

  • 8-(((Furan-2-ylmethyl)amino)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44b): Synthesized via reductive amination; molecular weight = 267.12 g/mol. Activity data are unspecified .

Key Differences :

  • The target compound’s furan substituent may confer distinct solubility or pharmacokinetic profiles.

Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-ones (Fused Benzene Ring Analogs)

These compounds incorporate a fused benzene ring, increasing aromaticity:

  • 2-(4-Aminophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (A5): Shows antimicrobial activity but requires harsh synthesis conditions (e.g., solid-phase reactions) .

Key Differences :

  • The target compound’s dihydrofuran ring may offer a balance between stability and reactivity.

Nucleoside Analogs (DFP and TPP)

  • 3-(2'-Deoxypentofuranosyl)-5,6-dihydrofuro[2,3-d]pyrimidin-2(3H)-one (DFP): A modified nucleoside with a dihydrofuropyrimidinone core. Used in oligonucleotide studies to probe DNA replication fidelity .

Key Differences :

  • DFP’s nucleoside structure enables integration into DNA, unlike the target compound, which lacks a sugar moiety.
  • The target’s standalone pyrimidinone scaffold may be more versatile for small-molecule drug development.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Synthesis Method
2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one Furo[2,3-d]pyrimidinone C₁₁H₈N₂O₃ 216.19 (calculated) 2-Furan-2-yl, 5,6-dihydro Not reported Iminophosphorane reaction
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidinone C₁₅H₁₅N₃OS 293.36 Benzylamino, 5,6-dimethyl Anticancer (NCI 60) One-pot solvent-free
8-(((Furan-2-ylmethyl)amino)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidinone C₁₄H₁₃N₅O₂ 283.29 Furan-2-ylmethyl, amino-methyl Not specified Reductive amination
DFP (Nucleoside analog) Dihydrofuropyrimidinone C₁₀H₁₁N₂O₅ 247.20 2'-Deoxypentofuranosyl DNA replication studies Solid-phase synthesis

Biological Activity

2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with significant biological potential. Its unique structure, which combines furan and pyrimidine moieties, suggests a variety of pharmacological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C10H8N2O
  • CAS Number : 61378-87-8
  • Molecular Weight : 176.18 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. A study showed that certain substitutions on the pyrimidine ring enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 16 to 64 µg/mL for different derivatives, indicating moderate to strong antimicrobial effects .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins. IC50 values for cell viability were reported to be around 20 µM, suggesting significant cytotoxicity against these cancer cells .

Anti-inflammatory Effects

In vivo studies have indicated that this compound possesses anti-inflammatory properties. Experiments using animal models of inflammation showed a reduction in paw edema and inflammatory cytokine levels (TNF-alpha and IL-6) upon administration of the compound. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It interacts with specific receptors that mediate inflammatory responses.
  • Oxidative Stress Reduction : The antioxidant properties may contribute to its protective effects against oxidative damage in cells.

Case Studies

StudyFindingsReference
Antimicrobial ActivityEffective against S. aureus and E. coli with MICs of 16–64 µg/mL
Anticancer EffectsInduces apoptosis in HeLa and MCF-7 cells with IC50 ~20 µM
Anti-inflammatoryReduces paw edema and cytokines in animal models

Q & A

Q. What synthetic methodologies are employed to prepare 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one derivatives?

The synthesis typically involves multi-step reactions starting with the Gewald reaction to form key intermediates. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is synthesized via condensation of 2-butanone with sulfur and ethyl cyanoacetate in the presence of excess diethylamine. Subsequent reactions with substituted acetonitriles (e.g., 4-fluorophenylacetonitrile) under dry HCl gas yield substituted thieno[2,3-d]pyrimidin-4(3H)-ones. Cyclization steps using cyanamide or acyl chlorides further functionalize the core structure .

Q. How are the synthesized compounds characterized for structural confirmation?

Characterization relies on spectral

  • IR spectroscopy identifies functional groups (e.g., NH₂ at ~3400 cm⁻¹, C=O at ~1650 cm⁻¹).
  • ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at δ 2.1–2.4 ppm, aromatic protons at δ 6.3–7.5 ppm).
  • Mass spectrometry (ESI-MS) validates molecular ions (e.g., m/z 195.05 for the unsubstituted scaffold) .

Q. What in vitro assays are used to evaluate COX-2 inhibition?

The COX Inhibitor Screening Assay Kit measures IC₅₀ values using:

  • Ovine COX-1 and human recombinant COX-2 enzymes.
  • Arachidonic acid (AA) is converted to PGG₂/PGH₂, followed by SnCl₂ reduction to PGF₂α.
  • Ellman’s reagent detects PGF₂α via colorimetric analysis at 412 nm, with intensity inversely proportional to COX activity .

Advanced Research Questions

Q. How do substituents at the 2-position of the thienopyrimidine scaffold influence COX-2 selectivity?

Substituents modulate hydrophobic interactions and dipole moments within the COX-2 active site:

  • Para-fluorophenyl (compound 5) : High COX-2 selectivity (IC₅₀ = 42.19 µM, SI = 4.81) due to fluorine’s electronegativity enhancing binding.
  • Para-methoxyphenyl (compound 6) : Reduced affinity (IC₅₀ = 142.71 µM) as electron-donating groups disrupt dipole alignment.
  • Ortho-trifluoromethyl (compound 9) : Poor activity (IC₅₀ = 189.05 µM) due to steric hindrance .

Q. What experimental design considerations optimize reaction yields during synthesis?

  • Temperature control : Reaction yields drop significantly above 70°C during Gewald intermediate synthesis.
  • Reagent stoichiometry : Excess diethylamine (3:1 ratio) improves cyclization efficiency.
  • Purification : Column chromatography (hexane:ethyl acetate) isolates pure products with >80% yields .

Q. How do IC₅₀ and selectivity index (SI) values compare to reference standards like indomethacin?

  • Compound 5 : SI = 4.81 (COX-2 IC₅₀ = 42.19 µM vs. COX-1 IC₅₀ = 202.96 µM).
  • Indomethacin : Non-selective (SI = 0.04; COX-1 IC₅₀ = 0.68 µM vs. COX-2 IC₅₀ = 18.3 µM). This highlights the scaffold’s potential for COX-2-selective drug development .

Q. What mechanistic insights explain the inverse relationship between PGF₂α concentration and inhibition efficacy?

Higher PGF₂α levels indicate reduced COX-2 activity , as the enzyme converts AA to prostaglandins. Inhibitors block this conversion, lowering PGF₂α production. The assay quantifies this via competitive binding between endogenous PGF₂α and labeled PG-antiserum complexes .

Q. How can structural modifications improve metabolic stability or pharmacokinetics?

  • Amide substitution (compound 8) : Moderate activity (IC₅₀ = 103.47 µM) but increased solubility via hydrogen bonding.
  • Trifluoromethyl groups : Enhance metabolic resistance but reduce selectivity due to steric effects. Future studies may explore bioisosteric replacements (e.g., pyridine rings) to balance potency and stability .

Data Analysis and Contradictions

Q. Why do some derivatives exhibit lower selectivity despite structural similarities?

  • Electronic effects : Electron-withdrawing groups (e.g., -CF₃) disrupt optimal dipole alignment in COX-2’s hydrophobic pocket.
  • Steric clashes : Bulky substituents at the ortho position hinder binding to the active site .

Q. What statistical methods validate the reproducibility of IC₅₀ measurements?

  • Dose-response curves are generated using six concentrations (0.01–500 µM) with triplicate measurements (n = 6).
  • Non-linear regression analysis calculates IC₅₀ values with 95% confidence intervals.
  • ANOVA confirms inter-experimental consistency (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.